molecular formula C8H9ClF3NO B094064 O-(m-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride CAS No. 15256-07-2

O-(m-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride

Cat. No. B094064
CAS RN: 15256-07-2
M. Wt: 227.61 g/mol
InChI Key: DXEDFEUKJRKFOV-UHFFFAOYSA-N
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Description

O-(m-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as O-nitrosobis(trifluoromethyl)hydroxylamine and O-(2,4-dinitrophenyl)hydroxylamine are mentioned, which share some structural similarities, particularly in the presence of the hydroxylamine group and the trifluoromethyl moiety in the case of the former .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes. For instance, O-(2,4-dinitrophenyl)hydroxylamine is synthesized efficiently in two steps and is used in further chemical reactions to produce substituted N-benzoyliminopyridinium ylides . Although the exact synthesis of O-(m-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride is not detailed, similar methodologies could potentially be applied, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of O-nitrosobis(trifluoromethyl)hydroxylamine has been studied using infrared spectroscopy, electron diffraction, and ab initio calculations, revealing a mixture of conformers and providing insights into the geometric structure of the molecule in gaseous and solid states . These techniques could be relevant for analyzing the molecular structure of O-(m-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride.

Chemical Reactions Analysis

O-nitrosobis(trifluoromethyl)hydroxylamine participates in novel reactions with tris(trifluoromethyl)phosphine, -arsine, and -stibine, leading to various derivatives and addition products with fluorinated olefins . These reactions demonstrate the reactivity of the nitroso and hydroxylamine functionalities, which could be indicative of the reactivity of O-(m-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of O-(m-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride are not directly reported in the provided papers. However, the properties of related compounds, such as their conformational properties, reactivity with various substrates, and the influence of pH on their behavior, are discussed . These properties are crucial for understanding the behavior of hydroxylamine derivatives in different environments and could be extrapolated to O-(m-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride.

Scientific Research Applications

Spectrophotometric Reagents for Vanadium

Hydroxylamine derivatives, including those with trifluoromethyl groups, have been utilized as spectrophotometric reagents for the detection and quantification of vanadium. These compounds form complexes with vanadium, allowing for sensitive and selective measurements. The presence of a trifluoromethyl group could potentially enhance the reactivity and selectivity of these reagents towards vanadium, making them valuable tools in analytical chemistry (Majumdar & Das, 1966).

Amination of Aryl Halides and Triflates

In synthetic chemistry, hydroxylamine derivatives serve as ammonia equivalents for the palladium-catalyzed amination of aryl halides and triflates. This process is crucial for synthesizing primary anilines, with O-(m-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride potentially offering a unique substrate due to its electron-withdrawing trifluoromethyl group, which could influence the reaction kinetics and product selectivity (Wolfe et al., 1997).

Synthesis of Substituted N-benzoyliminopyridinium Ylides

The efficiency of hydroxylamine derivatives in the synthesis of complex organic molecules, such as substituted N-benzoyliminopyridinium ylides, highlights their role in expanding the toolkit of synthetic chemists. These compounds are intermediates in various chemical transformations, potentially leading to the discovery of new materials and pharmaceuticals (Legault & Charette, 2003).

Production of Hydroxyl Radical

In environmental chemistry, the generation of hydroxyl radicals (HO·) from hydrogen peroxide activated by hydroxylamine is significant. These radicals play a crucial role in atmospheric chemistry and pollutant degradation. O-(m-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride could offer a novel pathway for HO· production, with implications for understanding and mitigating pollution (Chen et al., 2015).

Determination of Carbonyl Compounds

Hydroxylamine derivatives are used for derivatizing carbonyl compounds for their subsequent analysis by gas chromatography. This application is crucial in environmental monitoring, food safety, and industrial quality control, where accurate quantification of aldehydes and ketones is necessary. The trifluoromethyl group in O-(m-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride might enhance the stability and detection limits of these derivatives (Jain & Thielen, 1995).

Safety And Hazards

The compound is classified as dangerous with hazard statements H315-H319-H228 . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to use personal protective equipment as required, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The trifluoromethyl group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The medicinal use of the trifluoromethyl group dates from 1928, although research became more intense in the mid-1940s . The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest .

properties

IUPAC Name

O-[[3-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;/h1-4H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEDFEUKJRKFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934539
Record name O-{[3-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1)
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Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(m-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride

CAS RN

15256-07-2
Record name Hydroxylamine, O-(m-(trifluoromethyl)benzyl)-, hydrochloride
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Record name 15256-07-2
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Record name O-{[3-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1)
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Record name 15256-07-2
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